methyl 3-{(Z,2Z)-3-[4-(dimethylamino)phenyl]-2-propenylidene}-5-methyl-2-oxo-1-phenethyl-1,2-dihydro-3H-pyrrole-4-carboxylate
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Description
Methyl 3-{(Z,2Z)-3-[4-(dimethylamino)phenyl]-2-propenylidene}-5-methyl-2-oxo-1-phenethyl-1,2-dihydro-3H-pyrrole-4-carboxylate is a useful research compound. Its molecular formula is C26H28N2O3 and its molecular weight is 416.521. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Insights
Research has developed new methodologies for synthesizing derivatives of triazafulvalene systems, highlighting a detailed procedure involving cycloaddition reactions, which result in complex molecules with potential applications in material science and pharmaceutical chemistry (Uršič, Svete, & Stanovnik, 2010). These methods offer routes to explore novel chemical spaces for drug development and material applications.
Another study has shown the diastereoselective synthesis of complex heterocyclic systems, demonstrating a pathway to novel heterocyclic compounds through reactions involving dimethylaminopropenoate. This approach is pivotal for generating diverse molecular architectures, which are crucial in drug discovery and development (Uršič, Grošelj, Meden, Svete, & Stanovnik, 2009).
Investigations into the structural modifications leading to supramolecular aggregation of thiazolo[3,2-a]pyrimidines offer insights into their conformational features, which are essential for designing molecules with specific functions, such as molecular recognition or catalysis (Nagarajaiah & Begum, 2014).
Applications in Catalysis and Material Science
Research on axially dissymmetric pyrroles and pyrocolls as new catalysts for enantioselective addition demonstrates the potential of these compounds in synthetic organic chemistry, especially in asymmetric synthesis, which is a critical area for the development of drugs and agrochemicals (Furusho, Tsunoda, & Aida, 1996).
The study on the synthesis, absorption, fluorescence, and photoisomerisation of 2-aryl-4-arylmethylidene-pyrroline-5-ones contributes to the understanding of photochemical properties of organic compounds, which is fundamental for developing new materials for photonic applications, such as organic light-emitting diodes (OLEDs) or photovoltaic cells (Vyňuchal et al., 2008).
Properties
IUPAC Name |
methyl (4Z)-4-[(Z)-3-[4-(dimethylamino)phenyl]prop-2-enylidene]-2-methyl-5-oxo-1-(2-phenylethyl)pyrrole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O3/c1-19-24(26(30)31-4)23(12-8-11-21-13-15-22(16-14-21)27(2)3)25(29)28(19)18-17-20-9-6-5-7-10-20/h5-16H,17-18H2,1-4H3/b11-8-,23-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHNZMJZCGJTZER-WXDLUPOPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=CC2=CC=C(C=C2)N(C)C)C(=O)N1CCC3=CC=CC=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(/C(=C/C=C\C2=CC=C(C=C2)N(C)C)/C(=O)N1CCC3=CC=CC=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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